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molecular formula C10H14ClN3O2S B8405199 [4-(4-Chlorophenyl)piperazine-1-sulfonyl]amine

[4-(4-Chlorophenyl)piperazine-1-sulfonyl]amine

Cat. No. B8405199
M. Wt: 275.76 g/mol
InChI Key: OEZMPJSEOJYIIJ-UHFFFAOYSA-N
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Patent
US06130220

Procedure details

A mixture of 4-(4-chlorophenyl)piperazine (6.63 g, 33.7 mmol) and sulfamide (3.89 g, 40.5 mmol) in water (10 ml) was heated at 120° C. After 96 h, the reaction mixture was cooled to RT, diluted with ethyl acetate (100 ml). Water (100 ml) was added and the reaction mixture was stirred vigorously for several minutes. The solid was filtered to give [4-(4-chlorophenyl)-piperazine-1-sulfonyl]amine as a white powder (59%), mp 218.0-220.0° C.
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[S:14](N)([NH2:17])(=[O:16])=[O:15]>O.C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][N:11]([S:14]([NH2:17])(=[O:16])=[O:15])[CH2:10][CH2:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
6.63 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1CCNCC1
Name
Quantity
3.89 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred vigorously for several minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
The solid was filtered

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1CCN(CC1)S(=O)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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